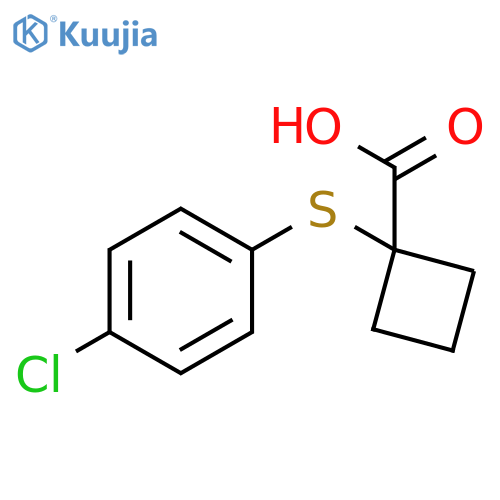

Cas no 1483264-63-6 (1-(4-chlorophenyl)sulfanylcyclobutane-1-carboxylic acid)

1483264-63-6 structure

商品名:1-(4-chlorophenyl)sulfanylcyclobutane-1-carboxylic acid

1-(4-chlorophenyl)sulfanylcyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(4-chlorophenyl)sulfanylcyclobutane-1-carboxylic acid

- 1-[(4-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid

- Cyclobutanecarboxylic acid, 1-[(4-chlorophenyl)thio]-

- EN300-1122520

- 1483264-63-6

- AKOS015487111

- 1-[(4-chlorophenyl)sulfanyl]cyclobutane-1-carboxylicacid

-

- インチ: 1S/C11H11ClO2S/c12-8-2-4-9(5-3-8)15-11(10(13)14)6-1-7-11/h2-5H,1,6-7H2,(H,13,14)

- InChIKey: FSMUVQCQAJTWMV-UHFFFAOYSA-N

- ほほえんだ: C1(SC2=CC=C(Cl)C=C2)(C(O)=O)CCC1

計算された属性

- せいみつぶんしりょう: 242.0168285g/mol

- どういたいしつりょう: 242.0168285g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 245

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 62.6Ų

じっけんとくせい

- 密度みつど: 1.39±0.1 g/cm3(Predicted)

- ふってん: 405.5±30.0 °C(Predicted)

- 酸性度係数(pKa): 3.41±0.20(Predicted)

1-(4-chlorophenyl)sulfanylcyclobutane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1122520-1.0g |

1-[(4-chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid |

1483264-63-6 | 1g |

$1142.0 | 2023-06-09 | ||

| Enamine | EN300-1122520-0.1g |

1-[(4-chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid |

1483264-63-6 | 95% | 0.1g |

$490.0 | 2023-10-26 | |

| Enamine | EN300-1122520-0.5g |

1-[(4-chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid |

1483264-63-6 | 95% | 0.5g |

$535.0 | 2023-10-26 | |

| Enamine | EN300-1122520-10g |

1-[(4-chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid |

1483264-63-6 | 95% | 10g |

$2393.0 | 2023-10-26 | |

| Enamine | EN300-1122520-10.0g |

1-[(4-chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid |

1483264-63-6 | 10g |

$4914.0 | 2023-06-09 | ||

| Enamine | EN300-1122520-5.0g |

1-[(4-chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid |

1483264-63-6 | 5g |

$3313.0 | 2023-06-09 | ||

| Enamine | EN300-1122520-0.05g |

1-[(4-chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid |

1483264-63-6 | 95% | 0.05g |

$468.0 | 2023-10-26 | |

| Enamine | EN300-1122520-1g |

1-[(4-chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid |

1483264-63-6 | 95% | 1g |

$557.0 | 2023-10-26 | |

| Enamine | EN300-1122520-5g |

1-[(4-chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid |

1483264-63-6 | 95% | 5g |

$1614.0 | 2023-10-26 | |

| Enamine | EN300-1122520-0.25g |

1-[(4-chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid |

1483264-63-6 | 95% | 0.25g |

$513.0 | 2023-10-26 |

1-(4-chlorophenyl)sulfanylcyclobutane-1-carboxylic acid 関連文献

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

4. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

1483264-63-6 (1-(4-chlorophenyl)sulfanylcyclobutane-1-carboxylic acid) 関連製品

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量